molecular formula C14H26 B14000429 1,5-Dimethyl-3-pentylidenecycloheptane CAS No. 39546-84-4

1,5-Dimethyl-3-pentylidenecycloheptane

Cat. No.: B14000429
CAS No.: 39546-84-4
M. Wt: 194.36 g/mol
InChI Key: IPERVESMDAIUFA-UHFFFAOYSA-N
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Description

1,5-Dimethyl-3-pentylidenecycloheptane is an organic compound with the molecular formula C12H22. It belongs to the class of cycloalkanes, which are hydrocarbons containing a ring of carbon atoms. This compound is characterized by its unique structure, which includes a seven-membered ring with two methyl groups and a pentylidene substituent.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,5-Dimethyl-3-pentylidenecycloheptane can be achieved through various organic reactions. One common method involves the cyclization of appropriate precursors under specific conditions. For instance, starting from a suitable diene and an alkyl halide, the compound can be synthesized via a cyclization reaction catalyzed by a Lewis acid.

Industrial Production Methods

Industrial production of this compound typically involves large-scale organic synthesis techniques. The process may include the use of high-pressure reactors and continuous flow systems to ensure efficient production. The reaction conditions are optimized to achieve high yields and purity, often involving the use of catalysts and controlled temperature and pressure conditions.

Chemical Reactions Analysis

Types of Reactions

1,5-Dimethyl-3-pentylidenecycloheptane undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or alcohols.

    Reduction: Reduction reactions can convert the compound into different hydrocarbons.

    Substitution: The compound can undergo substitution reactions where one of its hydrogen atoms is replaced by another atom or group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst are used.

    Substitution: Halogenation reactions often use reagents like bromine (Br2) or chlorine (Cl2).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or alcohols, while reduction can produce various hydrocarbons.

Scientific Research Applications

1,5-Dimethyl-3-pentylidenecycloheptane has several applications in scientific research:

    Chemistry: It is used as a precursor in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1,5-Dimethyl-3-pentylidenecycloheptane involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

1,5-Dimethyl-3-pentylidenecycloheptane can be compared with other cycloalkanes and substituted cycloalkanes. Similar compounds include:

    Cyclohexane: A six-membered ring with no substituents.

    Cycloheptane: A seven-membered ring without substituents.

    1,3-Dimethylcyclohexane: A six-membered ring with two methyl groups.

The uniqueness of this compound lies in its specific substituents and ring structure, which confer distinct chemical and physical properties.

Properties

CAS No.

39546-84-4

Molecular Formula

C14H26

Molecular Weight

194.36 g/mol

IUPAC Name

1,5-dimethyl-3-pentylidenecycloheptane

InChI

InChI=1S/C14H26/c1-4-5-6-7-14-10-12(2)8-9-13(3)11-14/h7,12-13H,4-6,8-11H2,1-3H3

InChI Key

IPERVESMDAIUFA-UHFFFAOYSA-N

Canonical SMILES

CCCCC=C1CC(CCC(C1)C)C

Origin of Product

United States

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